molecular formula C6F12 B072772 Perfluoro-2-methyl-2-pentene CAS No. 1584-03-8

Perfluoro-2-methyl-2-pentene

Cat. No.: B072772
CAS No.: 1584-03-8
M. Wt: 300.04 g/mol
InChI Key: FAEGGADNHFKDQX-UHFFFAOYSA-N
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Description

Perfluoro-2-methyl-2-pentene is a fluorinated organic compound with the molecular formula C6F12. It is characterized by its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial applications. The compound is also known for its unique structure, which includes a perfluorinated carbon chain with a double bond, contributing to its distinct chemical properties .

Safety and Hazards

Safety measures for handling Perfluoro-2-methyl-2-pentene include avoiding dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Perfluoro-2-methyl-2-pentene are not mentioned in the search results, there is a general trend towards exploring the applications of this compound in various fields .

Preparation Methods

The synthesis of perfluoro-2-methyl-2-pentene typically involves the reaction of hexafluoropropylene with specific catalysts. One common method includes using a polar aprotic solvent as a medium and a metal fluoride salt as the major catalyst, with a guanidine compound as the cocatalyst. The reaction is carried out under controlled temperatures and pressures, initially at -30°C to 20°C and then at 20°C to 90°C, to achieve high yields and selectivity . This method is suitable for industrial production due to its high efficiency and scalability.

Chemical Reactions Analysis

Perfluoro-2-methyl-2-pentene undergoes various chemical reactions, including:

Common reagents used in these reactions include carboxylic acids, alcohols, cyclic amides, and bases such as triethylamine. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of perfluoro-2-methyl-2-pentene involves its ability to undergo addition and substitution reactions due to the presence of the double bond and the highly electronegative fluorine atoms. These reactions often result in the formation of stable fluorinated products, which are valuable in various applications. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable intermediates that facilitate further reactions .

Comparison with Similar Compounds

Perfluoro-2-methyl-2-pentene is unique due to its high fluorine content and the presence of a double bond, which distinguishes it from other perfluorinated compounds. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-2(3(8,9)6(16,17)18)1(4(10,11)12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEGGADNHFKDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166413
Record name Perfluoro(2-methylpent-2-ene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584-03-8
Record name Perfluoro(2-methyl-2-pentene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1584-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001584038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro(2-methylpent-2-ene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-4-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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